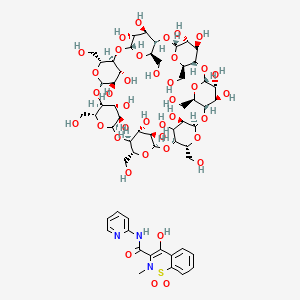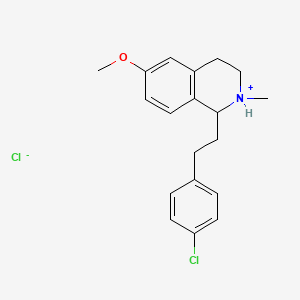![molecular formula C14H22ClNO3 B13784976 diethyl-[2-(2-hydroxy-3-methylbenzoyl)oxyethyl]azanium;chloride CAS No. 67032-04-6](/img/structure/B13784976.png)
diethyl-[2-(2-hydroxy-3-methylbenzoyl)oxyethyl]azanium;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl-[2-(2-hydroxy-3-methylbenzoyl)oxyethyl]azanium;chloride is a chemical compound with the molecular formula C14H22ClNO4. It is known for its unique structure, which includes a benzoyl group, a hydroxy group, and an azanium ion. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl-[2-(2-hydroxy-3-methylbenzoyl)oxyethyl]azanium;chloride typically involves the reaction of diethylamine with 2-(2-hydroxy-3-methylbenzoyl)oxyethyl chloride. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under controlled temperature conditions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The final compound is then subjected to rigorous quality control measures to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl-[2-(2-hydroxy-3-methylbenzoyl)oxyethyl]azanium;chloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The benzoyl group can be reduced to form a benzyl alcohol.
Substitution: The chloride ion can be substituted with other nucleophiles such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of benzyl alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethyl-[2-(2-hydroxy-3-methylbenzoyl)oxyethyl]azanium;chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antibacterial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of diethyl-[2-(2-hydroxy-3-methylbenzoyl)oxyethyl]azanium;chloride involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the benzoyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl-[2-(2-hydroxy-3-methoxybenzoyl)oxyethyl]azanium;chloride
- Diethyl-[2-(2-hydroxy-3-ethoxybenzoyl)oxyethyl]azanium;chloride
Uniqueness
Diethyl-[2-(2-hydroxy-3-methylbenzoyl)oxyethyl]azanium;chloride is unique due to the presence of the methyl group on the benzoyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with biological targets and its overall efficacy in various applications .
Propiedades
Número CAS |
67032-04-6 |
|---|---|
Fórmula molecular |
C14H22ClNO3 |
Peso molecular |
287.78 g/mol |
Nombre IUPAC |
diethyl-[2-(2-hydroxy-3-methylbenzoyl)oxyethyl]azanium;chloride |
InChI |
InChI=1S/C14H21NO3.ClH/c1-4-15(5-2)9-10-18-14(17)12-8-6-7-11(3)13(12)16;/h6-8,16H,4-5,9-10H2,1-3H3;1H |
Clave InChI |
UAOGWROHCKKIPF-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+](CC)CCOC(=O)C1=CC=CC(=C1O)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-Aminoimidazo[1,5-A]pyrazine-3-thiol](/img/structure/B13784902.png)

![1,1,1,5,7,7,7-Heptamethyl-3,3-bis[(trimethylsilyl)oxy]tetrasiloxane](/img/structure/B13784927.png)


![6-methyl-4-phenyl-[1,2]oxazolo[3,4-d]pyridazin-7-one](/img/structure/B13784943.png)

![Acetamide, N-[2-[(3-chloro-4-nitrophenyl)azo]-5-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]-](/img/structure/B13784956.png)



